N-Benzyl-4-piperidone

Descripción general

Descripción

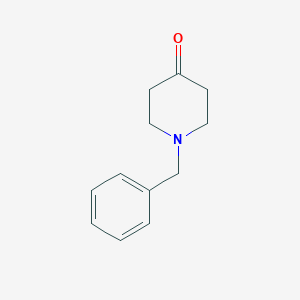

N-Benzyl-4-piperidone (CAS 3612-20-2, molecular formula C₁₂H₁₅NO) is a heterocyclic ketone characterized by a piperidone core substituted with a benzyl group at the nitrogen atom. It is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Método de amina primaria y 1,5-dicloro-3-pentanona: Este método implica la selección de una amina primaria y 1,5-dicloro-3-pentanona apropiadas, seguidas de una reacción de cierre de anillo para preparar N-sustituido-4-piperidona. Las condiciones de reacción son suaves y el proceso es simple, lo que lo hace adecuado para la producción industrial.

Reducción conjugada de dihidropiridonas: Este método utiliza zinc/ácido acético para la reducción de N-acil-2,3-dihidro-4-piridonas a varias 4-piperidonas racémicas o enantioméricamente puras. Este método es rentable y suave.

Métodos de producción industrial: La producción industrial de N-bencil-4-piperidona normalmente implica el uso de materias primas fácilmente disponibles y condiciones de reacción simples. El proceso está diseñado para ser rentable y escalable, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones:

Sustitución: La N-bencil-4-piperidona puede sufrir reacciones de sustitución, particularmente en la posición para en los anillos de fenilo.

Reactivos y condiciones comunes:

Principales productos formados:

Aplicaciones Científicas De Investigación

Menin Inhibitors

N-Benzyl-4-piperidone serves as a crucial intermediate in the synthesis of menin inhibitors, which target protein-protein interactions associated with mixed lineage leukemia (MLL). These inhibitors disrupt the menin-MLL interaction, potentially halting the progression of leukemia cells. Notably, derivatives like M-89 have shown remarkable efficacy against leukemia cell lines harboring MLL fusions, demonstrating low toxicity and high selectivity .

Antiviral Agents

Recent studies have identified this compound derivatives as promising candidates for antiviral therapies, particularly against influenza viruses. Research indicates that these compounds exhibit significant inhibitory activity against H1N1 strains by interacting with hemagglutinin (HA), a key protein involved in viral fusion processes. The structural characteristics of these piperidine derivatives facilitate π-stacking interactions crucial for binding to HA, enhancing their potential as antiviral agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Direct Alkylation : Involves the reaction of 4-piperidone with benzyl bromide, yielding high purity and yield.

- Multicomponent Reactions : Such as the Ugi reaction, which allows for the efficient formation of diverse piperidine derivatives with potential therapeutic applications .

The versatility in synthesis enhances its application scope across various pharmacological fields.

Case Study: Development of M-89

M-89 is a derivative of this compound specifically designed to inhibit menin interactions. In vitro studies demonstrated that M-89 binds to menin at low concentrations and exhibits preferential activity against MLL fusion-positive cell lines compared to other leukemia types. This specificity is critical for minimizing adverse effects while maximizing therapeutic efficacy .

Case Study: Influenza Virus Inhibition

A study evaluated a series of N-benzyl-4,4-disubstituted piperidine analogues against influenza A virus strains. The results indicated that certain modifications significantly enhanced antiviral activity, with EC50 values indicating potent inhibition at low micromolar concentrations. The research highlighted the necessity of specific structural elements in maintaining activity, reinforcing the importance of the benzyl group in these compounds .

Comparative Data Table

The following table summarizes key properties and findings related to this compound and its derivatives:

| Compound | Activity Type | Target Disease/Pathogen | EC50 (µM) | Comments |

|---|---|---|---|---|

| This compound | Menin Inhibitor | Mixed Lineage Leukemia | - | Potent inhibitor with low toxicity |

| M-89 | Menin Inhibitor | Mixed Lineage Leukemia | < 10 | High efficacy against MLL fusion cell lines |

| N-Benzyl-4,4-disubstituted | Antiviral | Influenza A (H1N1) | 1.9 | Significant interaction with hemagglutinin |

Mecanismo De Acción

El mecanismo de acción de la N-bencil-4-piperidona implica su papel como bloque de construcción en la síntesis de compuestos medicinales. El compuesto se somete a varias reacciones químicas, incluida la oxidación y la reducción, para formar intermediarios que se dirigen a vías moleculares específicas. Por ejemplo, en el tratamiento de la enfermedad de Alzheimer, el compuesto se utiliza para sintetizar híbridos multidiana dirigidos que interactúan con múltiples dianas moleculares para ejercer sus efectos terapéuticos .

Comparación Con Compuestos Similares

Tautomerism and Reactivity

The compound exhibits keto-enol tautomerism, with the enol form stabilized by conjugation. Infrared (IR) spectroscopy distinguishes these forms: keto isomers show carbonyl stretches at ~1745 cm⁻¹, while enol forms display conjugated C=O absorptions near 1656 cm⁻¹ . N-Benzyl-4-piperidone participates in reactions like the Gewald synthesis, yielding 2-aminothiophenes with malononitrile in 15 minutes (75–90% yields) .

Comparison with Structurally Related Compounds

2,6-Dipyridine-Substituted this compound Derivatives

Substitution at C-2 and C-6 with pyridine rings significantly alters stereoelectronic properties:

- Stereochemical Flexibility: Pyridine substituents induce axial-equatorial isomerism. For example, in enol-1b (2,6-di-2-pyridine-substituted), the C-6 pyridine adopts an axial position, while C-2 remains equatorial, leading to distinct NMR coupling constants (J = 5.5 Hz for axial-axial interactions) .

- Thermodynamic Stability: MNDO calculations reveal the enol form (III) is energetically favored over keto forms (I and II) by 6.73–9.22 kcal/mol, aligning with experimental observations .

- Solvent-Dependent Behavior: In DMSO-d₆, the hydroxyl group at C-4 shifts from axial to diagonal positions, altering NOE interactions and coupling constants (e.g., J = 10.0 Hz in CDCl₃ vs. 4.0 Hz in DMSO-d₆) .

Table 1: NMR and IR Data for Keto vs. Enol Forms

| Parameter | Keto Form (2a) | Enol Form (2b) |

|---|---|---|

| IR C=O Stretch (cm⁻¹) | 1745, 1700 | 1656, 1620 |

| ¹H NMR J (C-5/C-6) (Hz) | 10.8 (equatorial-equatorial) | 9.3 (axial-equatorial) |

| ¹³C NMR C-2 Shift (ppm) | 125.3 | 128.9 |

N-Methyl-4-piperidone Curcumin Analogs

Electrochemical studies highlight key differences:

- Oxidation Potential: N-Benzyl derivatives exhibit oxidation potentials of 0.72–0.86 V (vs. Ag/AgCl), while N-methyl analogs show poorer correlation between experimental and theoretical values (R² = 0.3786 vs. 0.9846 for N-benzyl), suggesting complex oxidation pathways for the latter .

- Diffusion Control : Both series undergo diffusion-controlled two-electron oxidation, but N-benzyl derivatives have higher surface concentrations (5.01 × 10⁻⁷ mol/cm² vs. 1.72 × 10⁻⁷ mol/cm²) .

N-Benzyloxycarbonyl-4-piperidone

This derivative (CAS 19099-93-5) replaces the benzyl group with a benzyloxycarbonyl (Cbz) protecting group:

- Synthetic Utility: The Cbz group facilitates selective deprotection in peptide synthesis. Unlike this compound, it is less prone to keto-enol tautomerism due to reduced electron donation from the Cbz group .

- Crystallography : Crystallizes in a triclinic system (space group P1) with unit cell dimensions distinct from N-benzyl derivatives, reflecting altered packing interactions .

4-Oxotetrahydropyran and Thiopyran-4-one

In Gewald reactions, this compound outperforms these heterocyclic ketones:

- Reactivity: Reacts with malononitrile in 15 minutes (90% yield), whereas 4-oxotetrahydropyran requires longer times (30–45 minutes) for comparable yields .

Table 2: Gewald Reaction Performance

| Substrate | Reaction Time (min) | Yield (%) |

|---|---|---|

| This compound | 15 | 90 |

| 4-Oxotetrahydropyran | 30 | 85 |

| Thiopyran-4-one | 45 | 78 |

Chlorinated Derivatives: 1-Benzyl-4-chloropiperidine

- Synthetic Applications : Used in opioid receptor ligand synthesis (e.g., NeuroSearch A/S derivatives). Chlorination at C-4 enhances steric bulk, reducing conformational flexibility compared to this compound .

- Spectroscopic Signatures : ¹H NMR shows deshielding of C-4 protons (δ = 3.8 ppm vs. 3.2 ppm in this compound) due to electron-withdrawing Cl .

Actividad Biológica

N-Benzyl-4-piperidone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHNO

- Molecular Weight: 203.25 g/mol

- CAS Number: 104-91-6

This compound belongs to the piperidine class, which is known for various biological activities, including analgesic and anti-inflammatory effects.

1. Antiviral Activity

Recent studies have identified this compound derivatives as effective inhibitors of influenza virus fusion. Specifically, a class of N-benzyl-4,4-disubstituted piperidines demonstrated potent activity against the H1N1 subtype of influenza A virus. The mechanism involves inhibition of hemagglutinin (HA)-mediated membrane fusion, a critical step in viral entry into host cells. Key findings include:

- Activity Against H1N1: The most active compound exhibited an EC value of 1.9 µM against influenza A/PR/8/34.

- Structure-Activity Relationship (SAR): The presence of a benzyl group at the N-1 position was essential for antiviral activity; modifications led to significant reductions in efficacy .

Table 1: Antiviral Activity and Cytotoxicity of N-Benzyl Piperidine Derivatives

| Compound | R | R | Antiviral EC (µM) | Cytotoxicity CC (µM) |

|---|---|---|---|---|

| 1 | Bn | Bn | 9.3 ± 0.7 | 100 ± 0 |

| 2 | Bn | (4-F)Bn | 1.9 ± 0.1 | 79 ± 9 |

2. Acetylcholinesterase Inhibition

This compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. A specific derivative showed an IC value of 0.56 nM, indicating potent inhibitory activity against AChE compared to butyrylcholinesterase (BuChE) .

Table 2: AChE Inhibition Potency

| Compound ID | IC (nM) | Selectivity Ratio (AChE/BuChE) |

|---|---|---|

| 21 | 0.56 | 18,000 |

3. Electrochemical Behavior

The electrochemical properties of this compound have been studied to understand its reactivity and stability. It was found that the oxidation potential correlated well with theoretical predictions, indicating a stable electrochemical profile conducive for further development .

Case Study: Influenza Virus Inhibition

In a study focused on the antiviral properties of this compound derivatives, researchers synthesized a library of compounds and tested their efficacy against H1N1 influenza virus in MDCK cells. The results highlighted the significance of structural modifications in enhancing antiviral activity while maintaining low cytotoxicity levels.

Case Study: Neuroprotective Effects

Another research effort evaluated the neuroprotective effects of this compound derivatives in animal models. The findings suggested that these compounds could increase acetylcholine levels in the brain, supporting cognitive function and providing a potential therapeutic avenue for dementia treatment.

Q & A

Basic Research Questions

Q. What are the primary safety protocols for handling N-Benzyl-4-piperidone in laboratory settings?

- Methodological Answer : Use tightly sealed goggles and nitrile gloves with manufacturer-tested breakthrough times to prevent skin/eye contact . Work in well-ventilated areas (fume hoods recommended) to avoid inhalation of vapors. Avoid eating/drinking in the lab, and decontaminate clothing before removal . In case of exposure, seek medical observation for 48 hours due to delayed toxicity risks .

Q. What synthetic routes are available for preparing this compound derivatives?

- Methodological Answer : The Mannich reaction is a common approach. For example, 2,6-dipyridine-substituted derivatives are synthesized by condensing pyridine-2-aldehyde, N-benzylamine, and dimethyl acetonedicarboxylate in methanol at -5–0°C. Ketone isomers (e.g., 2a) and enol forms (e.g., 2b) crystallize upon standing, with yields up to 61% . Note: Ketone isomers may rapidly isomerize to enol forms during purification .

Q. Which spectroscopic techniques are essential for characterizing this compound compounds?

- Methodological Answer :

- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., axial vs. equatorial substituents). For example, J = 10.8 Hz in 2a indicates symmetric pyridine/ester positioning, while J = 4.0 Hz in 2c suggests axial pyridine placement .

- IR Spectroscopy : Detect keto-enol tautomerism via carbonyl stretches (e.g., 1710 cm⁻¹ for ketones, 1735 cm⁻¹ for esters) .

- X-ray Crystallography : Resolve absolute configurations (e.g., enol-lb crystallizes in triclinic P1 with Z = 2, validated via SHELX refinement ).

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound stereoisomers?

- Methodological Answer : Use heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve overlapping signals. For example, 135 DEPT and 90 DEPT spectra differentiate quaternary carbons in complex mixtures . LR-COSY detects small couplings (e.g., H-2/pyridine interactions) to confirm substituent geometry . Cross-validate with computational models (e.g., MNDO) to predict stable conformers .

Propiedades

IUPAC Name |

1-benzylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZKULRDWHPHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Record name | 1-benzyl-4-piperidone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189695 | |

| Record name | 1-Benzyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Benzyl-4-piperidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3612-20-2 | |

| Record name | 1-Benzyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3612-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-4-piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-4-PIPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/399249PH5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.